molecular formula C7H5ClINO2 B061484 Methyl 2-chloro-4-iodonicotinate CAS No. 185041-05-8

Methyl 2-chloro-4-iodonicotinate

Cat. No.: B061484
CAS No.: 185041-05-8
M. Wt: 297.48 g/mol
InChI Key: FXGPTKSMXUWJGO-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-chloro-4-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGPTKSMXUWJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445860
Record name Methyl 2-chloro-4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185041-05-8
Record name Methyl 2-chloro-4-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185041-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 2-chloro-4-iodonicotinate interact with its target and what are the potential downstream effects?

A1: The research primarily focuses on the computational prediction of this compound's potential as a pulmonary fibrosis drug. Molecular docking analysis, a computational technique, was used to predict the binding affinity and interactions of the molecule with a specific target related to pulmonary fibrosis []. While the study doesn't delve into specific downstream effects, the strong binding affinity predicted by the docking analysis suggests that this compound could potentially inhibit the target, thereby interfering with the disease progression. Further experimental validation is needed to confirm these interactions and elucidate the exact mechanisms of action and downstream effects.

Q2: What is known about the structural characterization of this compound?

A2: The research provides insights into the structural characteristics of this compound through computational methods. Density Functional Theory (DFT) calculations were employed to determine the optimized geometry, vibrational frequencies, and 13C NMR chemical shifts of the molecule []. These calculations provide a theoretical basis for understanding the molecule's structure, bonding, and spectral properties. Additionally, the study utilized Gauge-Invariant-Atomic Orbital (GIAO) method to simulate the NMR spectrum, further confirming the structural characteristics. Experimental validation through spectroscopic techniques would be beneficial to confirm these theoretical findings.

Q3: What do computational chemistry and modeling reveal about this compound?

A3: The research heavily relies on computational chemistry and modeling techniques to investigate this compound. DFT calculations were employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties []. Additionally, molecular docking simulations were performed to assess its potential as a pulmonary fibrosis drug by predicting its binding affinity to a specific target. Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses provided insights into the molecule's reactivity and potential interactions. These computational approaches provide valuable preliminary data for further experimental exploration of this compound.

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